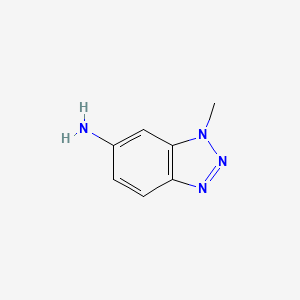

6-Amino-1-methyl-1H-benzotriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylbenzotriazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-7-4-5(8)2-3-6(7)9-10-11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZYOUAFELGUSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)N)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343549 | |

| Record name | 6-Amino-1-methyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26861-23-4 | |

| Record name | 6-Amino-1-methyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,2,3-benzotriazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 6 Amino 1 Methyl 1h Benzotriazole Reactivity

Reaction Pathways and Intermediate Characterization

The reactivity of the benzotriazole (B28993) core is complex, with N-substituted benzotriazoles existing as two primary isomers: 1H and 2H. gsconlinepress.comijcrt.org Generally, the 1H-substituted isomer is the more dominant form in both solid and solution phases. gsconlinepress.comijcrt.org The synthesis of benzotriazole derivatives often begins with the cyclocondensation of o-phenylenediamines using sodium nitrite (B80452) in acetic acid. gsconlinepress.com

For substituted benzotriazoles, such as 6-Amino-1-methyl-1H-benzotriazole, the reaction pathways can be influenced by the nature of the substituents. The amino group at the 6-position and the methyl group at the N1 position dictate the electronic properties and steric accessibility of the molecule, thereby guiding its reactivity. For instance, in the synthesis of related benzotriazole derivatives, the presence of electron-donating or electron-withdrawing groups significantly affects reaction outcomes. gsconlinepress.com

Intermediates in benzotriazole reactions are often characterized using spectroscopic methods. For example, in the synthesis of benzotriazole esters, intermediates are monitored using Thin Layer Chromatography (TLC) and purified via chromatography, with final structures confirmed by IR, 1H-NMR, 13C-NMR, and elemental analysis. In the context of degradation, particularly through advanced oxidation processes, hydroxylated benzotriazoles are common primary intermediates. nih.gov Specifically, for 1H-benzotriazole, mono- and bi-hydroxylated isomers have been identified, with hydroxylation preferentially occurring at the 5 and 7 positions of the aromatic ring. nih.gov

Theoretical and Experimental Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for benzotriazole derivatives often involves a combination of theoretical calculations and experimental observations. For instance, the mechanism of Rh(I)-catalyzed coupling of benzotriazoles with allenes has been investigated using both experimental and computational methods. acs.org These studies suggest that the reaction proceeds through a mechanism involving counteranion-assisted proton shuttling, rather than an oxidative N-H addition to the rhodium center as previously thought. acs.org

Theoretical calculations, such as those based on quantum mechanics, have been employed to understand the degradation mechanisms of benzotriazoles initiated by hydroxyl radicals (•OH). nih.govresearchgate.net These studies reveal that addition reactions are the primary pathway for the reaction of •OH with 1H-benzotriazole and its methylated analogs. nih.govresearchgate.net The calculated rate constants for these reactions are in good agreement with experimental findings. nih.govresearchgate.net

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are crucial for identifying reaction intermediates and final products, providing evidence to support or refute proposed mechanisms. acs.orgresearchgate.net For example, the formation of a rhodacyclic species, identified through spectroscopic analysis, was found to be responsible for catalyst deactivation in the Rh-catalyzed coupling of allenes and benzotriazoles. acs.org

Electrophilicity and Nucleophilicity Studies

The electrophilicity and nucleophilicity of benzotriazole derivatives are key to understanding their reactivity. The benzotriazole ring itself can act as both an electron donor and an acceptor, and its properties are modulated by substituents. rsc.org The amino group at the 6-position in 6-Amino-1-methyl-1H-benzotriazole is an electron-donating group, which increases the electron density of the aromatic ring, enhancing its nucleophilicity. Conversely, the triazole part of the molecule has electron-withdrawing characteristics.

Quantum chemical calculations, such as the determination of Mulliken charges and Fukui indices, can provide quantitative measures of the electrophilic and nucleophilic sites within a molecule. nih.gov For example, in a study on nitro-benzothiazinones, which share structural similarities with substituted benzotriazoles, these parameters were used to predict the propensity for Meisenheimer complex formation. nih.gov Such studies help in identifying the most reactive sites for nucleophilic or electrophilic attack.

Experimentally, the nucleophilic character of benzotriazoles is evident in their reactions with electrophiles, such as in N-alkylation reactions. gsconlinepress.com The regioselectivity of these reactions (i.e., whether substitution occurs at N1, N2, or N3) is influenced by both electronic and steric factors. The nucleophilic aromatic substitution (SNAr) reactions involving benzotriazole moieties further demonstrate their versatility in chemical synthesis.

Influence of Substituents on Reaction Selectivity and Yields

Substituents on the benzotriazole ring have a profound impact on reaction selectivity and yields. Electron-donating groups, such as the amino group in 6-Amino-1-methyl-1H-benzotriazole, generally increase the reactivity of the benzene (B151609) ring towards electrophilic substitution and can influence the regioselectivity of such reactions. Conversely, electron-withdrawing groups tend to decrease the reactivity of the benzene ring.

In the synthesis of indolotriazoloquinoxalines from benzotriazole precursors, it was observed that electron-rich substituents led to higher yields, while electron-deficient substituents resulted in lower yields. gsconlinepress.com This highlights the electronic influence of substituents on the efficiency of the reaction.

The position of the substituent is also critical. For example, in the biotransformation of methyl-1H-benzotriazoles, the position of the methyl group (at C4 or C5) affects the degradation rate. acs.org Similarly, in the synthesis of N-alkyl benzotriazoles, the choice of reaction conditions can be tuned to achieve high regioselectivity, favoring the formation of the 1-alkyl isomer. gsconlinepress.com The steric hindrance imposed by substituents can also play a significant role in determining the outcome of a reaction. rsc.org

Table 1: Effect of Substituents on Reaction Yields in the Synthesis of Indolotriazoloquinoxalines. gsconlinepress.com

| Substituent at R1 | Substituent at R2 | Substituent at R3 | Yield |

| 5,6-di-OMe | t-Bu | - | Higher |

| 5,6-methylenedioxy | t-Bu | - | Higher |

| 5-Cl | - | 4-Br | Lower |

| 5-Cl | - | 4-Cl | Lower |

Photocatalytic Transformation Mechanisms of Benzotriazole Derivatives

Benzotriazoles are recognized as emerging environmental pollutants, and their removal through photocatalysis has been a subject of significant research. nih.govmdpi.comnih.gov The photocatalytic process, often employing titanium dioxide (TiO2) irradiated with UV light, has been shown to be an effective method for the degradation and mineralization of benzotriazole and its derivatives. nih.govmdpi.comnih.gov

The photocatalytic degradation of benzotriazoles proceeds through a series of reactions initiated by highly reactive species, primarily hydroxyl radicals (•OH). nih.govrsc.org The initial step often involves the hydroxylation of the aromatic ring. nih.gov For 1H-benzotriazole, two mono-hydroxylated isomers have been identified as primary intermediates. nih.gov

Further oxidation can lead to the formation of di-hydroxylated species and subsequent ring-opening of both the benzene and triazole rings. nih.govrsc.org In the degradation of 1H-benzotriazole, intermediates such as 4,7-dihydroxy-1H-benzotriazole, 4,7-dione-1H-benzotriazole, and 1,2,3-triazole-4,5-dicarboxylic acid have been identified. nih.gov Under certain conditions, complete mineralization to CO2, water, and inorganic nitrogen species can be achieved. mdpi.com

It is noteworthy that direct photolysis of benzotriazoles under simulated sunlight can also occur, though the quantum yields are relatively low. nih.gov The degradation pathway under these conditions may differ from that of photocatalysis, with aminophenol being a direct product rather than forming via aniline. nih.gov

Table 2: Key Intermediates in the Degradation of 1H-Benzotriazole.

| Degradation Process | Key Intermediates Identified | Reference |

| Photocatalysis (TiO2/UV) | Mono- and di-hydroxylated 1H-benzotriazole isomers | nih.gov |

| •OH-based Advanced Oxidation | 7-hydroxy-1H-benzotriazole, 4-hydroxy-benzotriazoles, 4,7-dihydroxy-1H-benzotriazole, 4,7-dione-1H-benzotriazole, 1,2,3-triazole-4,5-dicarboxylic acid | nih.gov |

| UV Irradiation | Aniline, Phenazine | nih.gov |

| Sunlight Photolysis | Aminophenol | nih.gov |

A crucial aspect of the photodegradation of nitrogen-containing heterocyclic compounds like benzotriazoles is the fate of the nitrogen atoms. Studies have shown that during the photocatalytic mineralization of 1H-benzotriazole and tolyltriazole (B104456), a portion of the organic nitrogen is converted to molecular nitrogen (N2). mdpi.comnih.gov This is a significant finding, as the formation of N2 represents a desirable outcome in terms of environmental remediation, avoiding the release of potentially harmful nitrogenous byproducts such as nitrate (B79036) or nitrite into the environment. The complete mineralization of the triazole ring distinguishes benzotriazoles from other nitrogen-containing heterocycles like 1,2,4-triazoles, which are not completely mineralized under similar photocatalytic conditions. mdpi.comnih.gov

Biotransformation Pathways and Metabolite Identification of Benzotriazoles

While specific data on 6-Amino-1-methyl-1H-benzotriazole is absent, studies on other benzotriazoles provide context for potential metabolic transformations within this chemical class. Investigations into compounds like 1H-benzotriazole and its methylated derivatives (e.g., 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole) reveal that biotransformation is a key process in their environmental fate. researchgate.netnih.gov These transformations are often studied in activated sludge from wastewater treatment plants, which serve as a model for environmental microbial degradation. researchgate.netnih.gov

For parent benzotriazoles, common metabolic reactions include oxidation and hydroxylation. researchgate.netnih.gov For instance, the aerobic biodegradation of 1H-benzotriazole primarily yields 4-hydroxy-1H-benzotriazole and 5-hydroxy-1H-benzotriazole. researchgate.netnih.gov In the case of 5-methyl-1H-benzotriazole, a major transformation product is 1H-benzotriazole-5-carboxylic acid, indicating oxidation of the methyl group. researchgate.netnih.gov These findings suggest that if 6-Amino-1-methyl-1H-benzotriazole were to undergo metabolism, potential pathways could involve hydroxylation of the benzene ring, oxidation of the methyl group, or modification of the amino group. However, no studies have been published to confirm these specific pathways for this compound.

The benzotriazole class of compounds is noted for its interaction with enzymes, particularly cytochrome P450 (P450). nih.govnih.gov It has been suggested that the inability of microorganisms to readily degrade benzotriazoles may be due to the deactivation of enzymes like cytochrome P450, which are responsible for hydroxylating aromatic rings. nih.gov

A structurally related compound, 1-aminobenzotriazole (B112013) (where the amino group is attached to the triazole ring), is a well-documented, broad-spectrum, mechanism-based inactivator of xenobiotic-metabolizing P450 enzymes. nih.gov It is widely used in research to probe the function of these enzymes. nih.gov Its mechanism involves P450-catalyzed oxidation, which leads to the formation of a reactive intermediate (benzyne) that irreversibly binds to the enzyme, causing inactivation. nih.gov

Despite the known P450-inhibiting properties of other aminobenzotriazoles, no specific research has been conducted to determine if 6-Amino-1-methyl-1H-benzotriazole acts as a substrate or inhibitor of cytochrome P450 or other enzyme systems. Therefore, its profile of enzyme-catalyzed conversions and its potential for P450 inhibition remain uncharacterized.

Coordination Chemistry of 6 Amino 1 Methyl 1h Benzotriazole and Its Analogues

Ligand Properties and Coordination Modes

The coordination behavior of 6-amino-1-methyl-1H-benzotriazole is dictated by the presence of multiple potential donor atoms. The triazole ring contains three nitrogen atoms, and an amino group is attached to the benzene (B151609) ring. This arrangement allows for a variety of coordination modes, making it a versatile ligand in the synthesis of metal complexes.

The triazole nitrogen atoms and the exocyclic amino group are the primary sites for coordination with metal ions. The lone pair of electrons on these nitrogen atoms can be donated to a metal center, forming a coordinate covalent bond. The specific nitrogen atom from the triazole ring that participates in coordination can vary depending on steric and electronic factors. In many benzotriazole (B28993) derivatives, the N3 nitrogen atom is a common coordination site. mdpi.com The amino group provides an additional coordination site, enabling the ligand to act as a multidentate or bridging ligand. The interplay between the triazole nitrogens and the amino group allows for the formation of stable chelate rings with metal ions. nih.gov

6-Amino-1-methyl-1H-benzotriazole and its analogues can exhibit several coordination modes:

Monodentate: The ligand coordinates to a single metal center through one of its nitrogen atoms, typically the N3 atom of the triazole ring. mdpi.com This is a common coordination mode, particularly when the reaction conditions or the presence of other ligands favor simpler coordination.

Bidentate: The ligand coordinates to a single metal center through two of its donor atoms. This can occur through the N3 nitrogen and the nitrogen of the amino group, forming a stable five-membered chelate ring. nih.gov This mode of coordination often leads to more stable complexes due to the chelate effect.

Bridging: The ligand coordinates to two or more metal centers simultaneously. This can happen in various ways, for instance, with the triazole ring's N2 and N3 atoms coordinating to different metal ions, or with the amino group and a triazole nitrogen coordinating to separate metal centers. This bridging behavior can lead to the formation of polynuclear complexes or coordination polymers. mdpi.com

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the solvent system used, the reaction temperature, and the presence of counter-ions.

Synthesis of Transition Metal Complexes

The versatile ligational properties of 6-amino-1-methyl-1H-benzotriazole and its analogues have been exploited to synthesize a wide range of transition metal complexes. These syntheses are typically achieved by reacting the ligand with a metal salt in a suitable solvent.

Researchers have successfully synthesized complexes of 6-amino-1-methyl-1H-benzotriazole and related benzotriazoles with a variety of divalent and trivalent transition metal ions. These include, but are not limited to, Mn(II), Fe(II), Fe(III), Co(II), Ni(II), Cu(I), Cu(II), Zn(II), Pd(II), and Au(I). nih.govrsc.orgscispace.com The synthesis of these complexes often involves straightforward procedures, such as mixing stoichiometric amounts of the ligand and the metal salt in a solvent like ethanol (B145695) or methanol (B129727) and allowing the complex to precipitate. scispace.com For instance, complexes of N1-methyl-2-(1H-1,2,3-benzotriazol-1-yl)-3-oxobutanethioamide with Zn(II), Cu(II), Ni(II), and Co(II) have been prepared by refluxing the ligand with the corresponding metal acetate (B1210297) in ethanol. nih.gov

The resulting complexes exhibit a range of geometries and stoichiometries, which are influenced by the coordination preferences of the metal ion and the reaction conditions.

While the coordination chemistry of 6-amino-1-methyl-1H-benzotriazole with transition metals is more extensively studied, its ability to form complexes with actinides has also been explored. For example, complexation with the uranyl(VI) cation (UO₂²⁺) has been investigated. The synthesis of such complexes typically involves the reaction of a uranyl salt, such as uranyl nitrate (B79036) or acetate, with the ligand in an appropriate solvent. The strong oxophilicity of the uranyl ion often influences the coordination environment, leading to complexes with specific geometries. The study of these actinide complexes is important for understanding the fundamental coordination chemistry of f-block elements and for potential applications in areas such as nuclear fuel reprocessing and waste management.

The final structure of a metal complex is highly dependent on the reaction conditions. The choice of solvent, temperature, and the nature of the anion associated with the metal salt can all play a crucial role in determining the coordination geometry. For example, in the case of zinc(II) complexes with 1-methylbenzotriazole, the reaction with zinc nitrate can yield either a tetrahedral or an octahedral complex depending on the reaction conditions. mdpi.com The tetrahedral complex, [Zn(NO₃)₂(Mebta)₂], features monodentate nitrato ligands, while the octahedral complex, [Zn(NO₃)₂(Mebta)₂], has bidentate nitrato groups. mdpi.com This demonstrates that subtle changes in the synthetic procedure can lead to different coordination isomers.

Similarly, the anion can directly participate in the coordination sphere. In the synthesis of complexes with metal chlorides, the chloride ions can act as ligands, leading to complexes such as [MnCl₂(BtzH)₂] and [ZnCl₂(BtzH)₂]. rsc.org The size and charge of the anion can influence the steric and electronic environment around the metal center, thereby dictating the preferred coordination number and geometry.

Advanced Computational and Theoretical Studies on 6 Amino 1 Methyl 1h Benzotriazole

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are at the forefront of theoretical investigations into benzotriazole (B28993) derivatives. Methodologies such as DFT, with functionals like B3LYP, and ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are commonly utilized. nih.govresearchgate.net The choice of basis set, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent cc-pVTZ, is critical for obtaining reliable results that align with experimental findings. researchgate.netnih.gov These computational models are instrumental in elucidating the geometric and electronic properties of the molecule.

The electronic structure of 6-Amino-1-methyl-1H-benzotriazole is significantly influenced by its substituent groups. The amino group (-NH₂) at the 6-position acts as an electron-donating group, while the methyl group (-CH₃) at the N1 position has a weaker electronic effect. Analysis of the Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the molecule's reactivity.

In related substituted benzotriazoles, it has been observed that electron-donating groups tend to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO is often distributed over the benzotriazole ring system. For instance, in 1H-benzotriazole aceto-hydrazide, the HOMO is concentrated on the amide group, while the LUMO is located on the benzotriazole ring. jocpr.com For 6-Amino-1-methyl-1H-benzotriazole, it is predicted that the HOMO would be largely localized on the benzene (B151609) ring and the amino group, while the LUMO would be distributed across the triazole moiety. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. esisresearch.org

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The MEP map highlights regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. nih.gov

For 6-Amino-1-methyl-1H-benzotriazole, the MEP would show negative potential localized around the nitrogen atoms of the triazole ring and the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. These regions are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the methyl group would exhibit positive potential, indicating them as sites for nucleophilic interaction. nih.gov The MEP analysis is crucial for understanding intermolecular interactions and the regioselectivity of chemical reactions. nih.gov

Computational methods are extensively used to predict and interpret spectroscopic data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating the theoretical ¹H and ¹³C NMR chemical shifts. esisresearch.org These calculated values, when compared with experimental spectra, aid in the precise assignment of signals. For 6-Amino-1-methyl-1H-benzotriazole, the chemical shifts would be influenced by the electron-donating amino group, which would affect the shielding of the aromatic protons and carbons.

Illustrative ¹H and ¹³C NMR Data for a Substituted Benzotriazole

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | ||

| Aromatic-H | 7.30 - 8.10 | 7.38 - 8.06 |

| CH₂ | 5.35 | 5.40 |

| NH₂ | 4.30 | 4.40 |

| ¹³C NMR | ||

| Aromatic-C | 110 - 145 | 114 - 146 |

| C=O | 168 | 171 |

Note: Data is illustrative and based on related benzotriazole derivatives. jocpr.comnih.gov

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. nih.gov The calculated IR spectrum can be used to assign the various vibrational modes, such as stretching, bending, and torsional modes. For 6-Amino-1-methyl-1H-benzotriazole, characteristic bands for N-H stretching of the amino group, C-H stretching of the methyl and aromatic groups, and N=N stretching of the triazole ring would be expected.

Characteristic IR Bands for Benzotriazole Derivatives

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3400 - 3300 | N-H stretching (amino group) |

| 3100 - 3000 | C-H stretching (aromatic) |

| 2980 - 2850 | C-H stretching (methyl group) |

| 1650 - 1600 | N-H bending (amino group) |

| 1610 - 1450 | C=C stretching (aromatic ring) |

| 1420 - 1400 | N=N stretching (triazole ring) |

| 1250 - 1200 | C-N stretching |

Note: Data is illustrative and based on related benzotriazole derivatives. jocpr.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, providing information on the electronic transitions within the molecule. esisresearch.org For 6-Amino-1-methyl-1H-benzotriazole, π → π* and n → π* transitions are expected, which are characteristic of aromatic and heterocyclic systems. The amino group is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzotriazole.

Conformational Analysis and Tautomerism Studies

While the methyl group at the N1 position of 6-Amino-1-methyl-1H-benzotriazole prevents the common 1H-2H tautomerism seen in unsubstituted benzotriazole, the presence of the amino group at the 6-position introduces the possibility of amino-imino tautomerism on the benzene ring. researchgate.netnih.govacs.orgscilit.com Computational studies can determine the relative energies and stabilities of these potential tautomers. For example, studies on amino-substituted dinitrobenzotriazoles have shown that the amino tautomer is generally more stable. mdpi.com Conformational analysis would also involve studying the rotation of the methyl and amino groups to identify the most stable conformer.

Energetic Profile and Transition State Analysis in Reactions

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states. A transition state is a first-order saddle point on the potential energy surface and is characterized by a single imaginary vibrational frequency. researchgate.net The energy difference between the reactants and the transition state gives the activation energy of the reaction.

For reactions involving 6-Amino-1-methyl-1H-benzotriazole, such as electrophilic substitution on the benzene ring, computational studies can be used to model the reaction pathway, calculate activation barriers, and determine the reaction kinetics. mdpi.com This provides a detailed understanding of the reaction mechanism at a molecular level.

Prediction of Chemical Reactivity and Selectivity

DFT-based reactivity descriptors are used to predict the chemical reactivity and selectivity of molecules. These descriptors include global reactivity indices such as hardness, softness, and electrophilicity index, as well as local reactivity indices like Fukui functions. researchgate.netbohrium.com

Global Reactivity Descriptors: The HOMO-LUMO energy gap is a simple but effective indicator of reactivity. A smaller gap suggests higher reactivity. The electrophilicity index helps to classify the molecule as an electrophile or a nucleophile. nih.gov

Local Reactivity Descriptors (Fukui Functions): These functions indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. This allows for the prediction of regioselectivity in chemical reactions. For 6-Amino-1-methyl-1H-benzotriazole, Fukui functions would likely confirm that the amino-substituted benzene ring is the preferred site for electrophilic attack.

By combining these computational tools, a comprehensive picture of the chemical behavior of 6-Amino-1-methyl-1H-benzotriazole can be constructed, guiding further experimental work and application development.

Thermodynamic Properties and Stability Analysis

No specific data regarding the enthalpy or temperature of fusion for 6-Amino-1-methyl-1H-benzotriazole has been found. This information is typically determined through experimental techniques such as differential scanning calorimetry (DSC).

The tautomeric behavior of benzotriazoles is a known area of study. Tautomers are isomers of a compound that readily interconvert, and their relative stability is a key aspect of their chemical character. For N-unsubstituted and some substituted benzotriazoles, the equilibrium between different tautomeric forms has been investigated using computational and spectroscopic methods. However, a specific analysis of the tautomeric equilibrium for 6-Amino-1-methyl-1H-benzotriazole, which would detail the relative stabilities of its possible forms, is not available in the reviewed literature.

Mechanistic Insights into Biological and Pharmacological Activities of 6 Amino 1 Methyl 1h Benzotriazole Derivatives

Antimicrobial Mechanisms

Derivatives of benzotriazole (B28993) have been extensively investigated for their potential to combat a wide range of pathogenic microorganisms. nih.gov The core structure is a versatile pharmacophore that has been adapted to create agents with antibacterial, antifungal, antiviral, antiprotozoal, and antimycobacterial properties. nih.govgrowingscience.comhilarispublisher.com

Antibacterial Activity and Mechanisms (e.g., disruption of bacterial cell membranes, activity against MRSA)

Benzotriazole-based compounds have demonstrated notable antibacterial activity. A series of benzotriazole-based β-amino alcohols were synthesized and evaluated for their effectiveness against pathogenic bacteria. Within this series, certain compounds showed significant inhibitory action against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) recorded at 8 μM, 32 μM, and 64 μM for specific derivatives. hilarispublisher.com Other derivatives showed efficacy against Bacillus subtilis, with MICs as low as 8 μM and 16 μM. hilarispublisher.com

Additionally, N-acyl-1H-benzotriazole derivatives and 1H-Benzotriazol-1-yl(2-hydroxy-5-[(E)phenyldiazenyl]phenyl)methanone derivatives have been reported to exhibit mild to moderate antibacterial effects. nih.gov While the broad antibacterial potential is established, specific mechanisms such as the disruption of bacterial cell membranes or targeted activity against methicillin-resistant Staphylococcus aureus (MRSA) for this class of compounds are still areas for more detailed investigation.

Table 1: Antibacterial Activity of Selected Benzotriazole Derivatives

| Compound Class | Target Organism | Activity (MIC) |

|---|---|---|

| Benzotriazole-based β-amino alcohol (4e) | Staphylococcus aureus | 8 μM hilarispublisher.com |

| Benzotriazole-based β-amino alcohol (4a) | Staphylococcus aureus | 32 μM hilarispublisher.com |

| Benzotriazole-based β-amino alcohol (5f) | Staphylococcus aureus | 64 μM hilarispublisher.com |

| Benzotriazole-based β-amino alcohol (5g) | Bacillus subtilis | 8 μM hilarispublisher.com |

| Benzotriazole-based β-amino alcohol (4e, 4i, 4k, 4n, 5h) | Bacillus subtilis | 16 μM hilarispublisher.com |

Antifungal Activity and Mechanisms (e.g., against Candida albicans, Aspergillus niger)

The antifungal potential of benzotriazole derivatives has been explored, though studies suggest their efficacy can be moderate compared to analogous heterocyclic systems like benzimidazoles. researchgate.net Nevertheless, specific structural modifications have yielded compounds with noteworthy activity against clinically relevant fungi.

For example, the introduction of small hydrophobic groups such as chloro or methyl groups onto the benzotriazole ring led to compounds active against both Candida species and Aspergillus niger, with reported MIC values in the range of 12.5–25 μg/ml. Certain 5,6-substituted benzotriazole derivatives displayed potent activity against Candida albicans, with MICs ranging from 1.6 μg/ml to 25 μg/ml. One study noted that a 2-oxo-4-substituted aryl-azetidinone derivative of benzotriazole was active against Aspergillus niger with an MIC of 0.5 μg/ml. The proposed mechanism for some of these derivatives involves the inhibition of CYP51 (lanosterol 14α-demethylase), an essential enzyme in the fungal cell membrane biosynthesis pathway.

Table 2: Antifungal Activity of Selected Benzotriazole Derivatives

| Compound Class/Derivative | Target Organism | Activity (MIC) |

|---|---|---|

| 5,6-substituted benzotriazoles (22b′, 22d, 22e′) | Candida albicans | 1.6–25 μg/ml |

| Benzotriazoles with -Cl, -CH₃, or di-CH₃ groups | Candida spp., Aspergillus spp. | 12.5–25 μg/ml |

| 2-oxo-4-substituted aryl-azetidinone deriv. (39) | Aspergillus niger | 0.5 μg/ml |

Antiviral Activity and Mechanisms (e.g., SARS 3CL protease inhibition, Poliovirus-1, West Nile virus enzyme helicase inhibition)

Benzotriazole derivatives have emerged as a promising scaffold for the development of potent antiviral agents, targeting critical viral enzymes.

SARS 3CL Protease Inhibition: Benzotriazole esters have been identified as effective mechanism-based inactivators of the SARS (Severe Acute Respiratory Syndrome) 3C-like (3CL) protease. growingscience.comhilarispublisher.com This enzyme is a cysteine protease crucial for processing viral polyproteins, making its inhibition a key strategy for halting viral replication.

Poliovirus-1 Activity: Research into N-(4-(R-2H-benzo[d]triazol-2-yl)phenyl)-4-R'-benzamides and related ureas identified derivatives with significant activity against Poliovirus-1 (Sabin strain). Specifically, compounds designated as 17 and 18 in one study showed potent inhibition with 50% effective concentration (EC₅₀) values of 20.5 μM and 17.5 μM, respectively.

West Nile Virus (WNV) Enzyme Helicase Inhibition: The NTPase/helicase enzyme of flaviviruses, including WNV, is essential for unwinding the viral RNA genome during replication. N-alkylation of 4,5,6,7-tetrabromo-1H-benzotriazole was found to enhance inhibitory activity and selectivity towards WNV helicase. The 2-methyl, 2-ethyl, and 2-propyl derivatives were the most active, with a 50% inhibitory concentration (IC₅₀) of approximately 6.5 μM.

Table 3: Antiviral Activity of Selected Benzotriazole Derivatives

| Derivative Class | Viral Target | Mechanism/Activity (EC₅₀/IC₅₀) |

|---|---|---|

| Benzotriazole esters | SARS 3CL Protease | Mechanism-based inactivators growingscience.comhilarispublisher.com |

| N-(4-(2H-benzo[d]triazol-2-yl)phenyl) urea (B33335) deriv. (17) | Poliovirus-1 | EC₅₀ = 20.5 μM |

| N-(4-(2H-benzo[d]triazol-2-yl)phenyl) urea deriv. (18) | Poliovirus-1 | EC₅₀ = 17.5 μM |

| N-alkyl-4,5,6,7-tetrabromo-1H-benzotriazoles | West Nile Virus Helicase | IC₅₀ ≈ 6.5 μM |

Antiprotozoal Activity and Mechanisms (e.g., against Acanthamoeba castellanii)

The antiprotozoal potential of the benzotriazole scaffold has been demonstrated in studies against the free-living amoeba Acanthamoeba castellanii, a causative agent of serious human infections. In vitro testing of various chloro-, bromo-, and methyl-analogues of 1H-benzotriazole revealed that specific derivatives possess high efficacy. Notably, 5,6-dimethyl-1H-benzotriazole and 5,6-dibromo-1H-benzotriazole were found to be more effective inhibitors of the protozoa than chlorohexidine, a standard antiseptic agent used for treatment. In a related finding, 6-chloro-1H-benzotriazole showed micromolar activity against Entamoeba histolytica. nih.gov

Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis)

Derivatives of benzotriazole have shown significant promise as agents against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. Several compounds have demonstrated potent antimycobacterial efficacy with low MIC values.

A 2-oxo-4-substituted aryl-azetidinone derivative of benzotriazole (compound 39) was particularly active against Mtb, with an MIC of 3.125 μg/ml. Another derivative, 5,6-dichloro-1-(3,5-dinitrobenzyloxy)-1H-benzotriazole, exhibited activity against the H37Rv reference strain comparable to the first-line drug isoniazid. Furthermore, a chlorine-substituted benzotriazole derivative (44) showed considerable inhibition against an isoniazid-resistant Mtb strain with an MIC of 12.5 µg/mL. Other derivatives, such as 2-(1H-benzo[d]triazol-1-yl)thioacetamide, have also shown strong activity against the Mtb H37Rv strain with an MIC of 15.5 µg/mL.

Table 4: Antimycobacterial Activity of Selected Benzotriazole Derivatives

| Compound Derivative | Target Strain | Activity (MIC) |

|---|---|---|

| 2-oxo-4-substituted aryl-azetidinone deriv. (39) | M. tuberculosis | 3.125 μg/ml |

| Chlorine-substituted benzotriazole (44) | Isoniazid-resistant M. tuberculosis | 12.5 µg/mL |

| 2-(1H-benzo[d]triazol-1-yl)thioacetamide (15) | M. tuberculosis H37Rv | 15.5 µg/mL |

| N'-(4-fluorobenzylidene)-2-(1H-benzo[d]triazol-1-yl)acetohydrazide (16) | M. tuberculosis | 57.9 µg/mL |

| 5,6-dichloro-1-(3,5-dinitrobenzyloxy)-1H-benzotriazole (41i) | M. tuberculosis H37Rv | Comparable to Isoniazid |

Anticancer Mechanisms

The benzotriazole scaffold is present in compounds that have been investigated for their anticancer properties, with some demonstrating clear mechanisms of action.

A prominent example is Vorozole, chemically known as (S)-6-[(4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole. Vorozole is a potent non-steroidal aromatase inhibitor with an inhibition constant (Ki) of 1 nM. Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. By inhibiting this enzyme, Vorozole blocks estrogen production, making it an effective therapeutic strategy for hormone-dependent breast cancer where aromatase is often overexpressed.

Other research has focused on the synthesis of Mannich bases of benzotriazole. These derivatives were screened for their cytotoxic effects on various cancer cell lines. Studies showed that these compounds exhibited moderate anticancer activity against Human colorectal adenocarcinoma (HCT116) and Human breast cancer (MDA-MB-468) cell lines, indicating their potential as cytotoxic agents. Another benzotriazole derivative containing a 1,3,4-oxadiazole (B1194373) moiety was shown to induce apoptosis in MCF-7 breast cancer cells.

Table 5: Anticancer Activity of Selected Benzotriazole Derivatives

| Compound | Target/Cell Line | Mechanism/Activity |

|---|---|---|

| Vorozole | Aromatase Enzyme | Potent inhibitor (Ki = 1 nM) |

| Mannich bases of benzotriazole | HCT116, MDA-MB-468 | Moderate cytotoxic activity |

| Benzotriazole-1,3,4-oxadiazole derivative | MCF-7 | Apoptosis induction |

Cytotoxic Effects on Cancer Cell Lines

Derivatives of 6-Amino-1-methyl-1H-benzotriazole have shown notable cytotoxic effects against a variety of human cancer cell lines. Research indicates that these compounds can induce apoptosis and inhibit cancer cell proliferation. nih.govijpir.com For instance, certain N-mannich bases of benzotriazole have demonstrated moderate anticancer activity on Human colorectal adenocarcinoma (HCT116) and Human breast cancer cell line (MDA-MB-468). ijpir.com

The cytotoxic potential is often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Studies on 1,2,3-triazole-amino acid conjugates, which share a similar triazole core, have reported significant inhibition of breast (MCF7) and liver (HepG2) cancer cell proliferation at concentrations below 10 µM. mdpi.com Another benzothiazole (B30560) derivative, PB11, exhibited high cytotoxicity with IC50 values under 50 nM for U87 glioblastoma and HeLa cervix cancer cells. nih.gov This compound was found to induce apoptosis by suppressing the PI3K/AKT signaling pathway. nih.gov

The structural features of these derivatives play a crucial role in their cytotoxic activity. For example, fluorinated 2-aryl benzothiazole derivatives with hydroxyl groups have shown potent activity against the MCF-7 human breast adenocarcinoma cell line. nih.gov

Table 1: Cytotoxic Activity of Benzotriazole and Related Heterocyclic Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | IC50/GI50 Values |

|---|---|---|---|

| N-mannich bases of benzotriazole | HCT116, MDA-MB-468 | Moderate anticancer activity | Not specified |

| 1,2,3-triazole-amino acid conjugates | MCF7, HepG2 | Significant inhibition of proliferation | <10 µM |

| PB11 (benzothiazole derivative) | U87, HeLa | Highly cytotoxic, induces apoptosis | < 50 nM |

| Dichlorophenyl containing chlorobenzothiazole | HOP-92 (non-small cell lung) | Good anticancer activity | 71.8 nM |

This table is for illustrative purposes and includes data from related heterocyclic compounds to provide a broader context for the potential of benzotriazole derivatives.

Protein Kinase Inhibition (e.g., CK2)

A significant mechanism underlying the anticancer potential of benzotriazole derivatives is the inhibition of protein kinases. researchgate.net Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Protein kinase CK2 (formerly casein kinase 2) is a key target that is often overexpressed in cancer cells, promoting proliferation and suppressing apoptosis. researchgate.netnih.gov

Polyhalogenated benzotriazoles, such as 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), are considered reference inhibitors of CK2. researchgate.netnih.gov These compounds are highly selective and have demonstrated the ability to induce apoptosis in various cell lines. researchgate.net The inhibitory activity is influenced by the substitution pattern on the benzotriazole ring. For example, the length of an alkyl chain on hydroxyalkyl derivatives of tetrabromobenzotriazole (TBBt) affects their inhibitory potency. researchgate.net

Beyond CK2, related benzimidazole (B57391) derivatives have shown inhibitory activity against other protein kinases like PIM-1 and CK1δ, suggesting that the broader benzotriazole scaffold has the potential to be adapted to target a range of kinases involved in cancer progression. nih.govnih.gov

Table 2: Protein Kinase Inhibition by Benzotriazole Derivatives

| Derivative | Target Kinase | Inhibitory Concentration (IC50) |

|---|---|---|

| 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) | CK2 | 300 nM |

| 3-(4,5,6,7-tetrabromo-1H-benzotriazol-1-yl)propan-1-ol | CK2 | 320 nM |

Tubulin Inhibition

Another important anticancer mechanism for compounds related to 6-Amino-1-methyl-1H-benzotriazole is the inhibition of tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Benzotriazol acrylonitriles have been identified as potent tubulin inhibitors. nih.gov While specific studies on 6-Amino-1-methyl-1H-benzotriazole are limited in this context, the activity of related compounds highlights a promising avenue for its derivatives. For example, a benzosuberene-based phenol, a structurally distinct but functionally relevant small molecule, demonstrated strong inhibition of tubulin polymerization in the 1–2 μM range and exhibited remarkable picomolar cytotoxicity against certain cancer cell lines. rsc.org This suggests that small molecules capable of interfering with tubulin assembly can have profound anticancer effects.

Other Biological Modulations and Mechanisms

Analgesic Mechanisms

Certain derivatives of benzotriazole have been reported to possess analgesic properties. nih.gov For instance, a study on chlorosubstituted, phenoxyacetyl benzotriazoles revealed that some of these compounds exhibited analgesic effects. nih.gov

The precise mechanisms for benzotriazole derivatives are still under investigation, but studies on other triazole compounds provide potential insights. For example, the analgesic effect of a triazole-tetrazole hybrid compound was found to involve the modulation of the opioid system and ATP-sensitive potassium (KATP) channels. nih.gov Pretreatment with naloxone, an opioid receptor antagonist, attenuated the antinociceptive effects of this compound. nih.gov This suggests that some triazole-based compounds may exert their pain-relieving effects by interacting with endogenous pain-modulating pathways.

Antioxidant Mechanisms (e.g., free radical scavenging)

Derivatives of 6-Amino-1-methyl-1H-benzotriazole have demonstrated antioxidant activity, which is the ability to neutralize harmful free radicals and reduce oxidative stress. nih.govresearchgate.net Oxidative stress is implicated in numerous diseases, including cancer and inflammation.

The primary mechanisms by which phenolic antioxidants, a class to which hydroxylated benzotriazole derivatives belong, exert their effects are through hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). researchgate.netscirp.org In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. Theoretical studies on 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole (a related compound) and its derivatives show that the presence of an electron-donating group, such as an amino (-NH2) group, can reduce the bond dissociation enthalpy of the phenolic O-H bond, making hydrogen atom donation easier and enhancing antioxidant activity. researchgate.netscirp.org

Anti-inflammatory Mechanisms

The benzotriazole scaffold is associated with anti-inflammatory properties. ijpir.comnih.gov Inflammation is a complex biological response, and chronic inflammation can contribute to various diseases. The anti-inflammatory effects of benzotriazole derivatives are thought to be mediated through the inhibition of key inflammatory pathways.

Studies on related triazole compounds have shown that they can reduce edema, leukocyte migration, and the levels of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2). nih.gov Inhibition of these mediators is a common strategy for anti-inflammatory drugs. nih.gov For example, some pyrazolo[3,4-d]pyrimidine derivatives, which are also nitrogen-containing heterocyclic compounds, are potent inhibitors of PGE2 generation through a direct effect on cyclooxygenase-2 (COX-2) activity. nih.gov This suggests that benzotriazole derivatives may exert their anti-inflammatory effects by targeting similar enzymatic pathways involved in the production of inflammatory signaling molecules.

Enzyme and Protein Agonism/Inhibition

The benzotriazole nucleus is a versatile scaffold known to interact with a variety of enzymes and receptors, leading to a range of biological effects. acs.orgnih.gov For derivatives of benzotriazole, the primary mechanism of action often involves the formation of hydrogen bonds and π-π stacking interactions with biological macromolecules, which can modulate the activity of enzymes and receptors. acs.org

While specific enzyme targets for 6-Amino-1-methyl-1H-benzotriazole derivatives are not extensively documented, studies on related benzotriazole compounds suggest potential areas of activity. For instance, a series of benzotriazole-based bis-Schiff base derivatives have demonstrated notable inhibitory activity against the α-glucosidase enzyme, with IC50 values ranging from 1.10 ± 0.05 µM to 28.30 ± 0.60 µM.

In the context of antimicrobial activity, benzotriazole-based β-amino alcohols have shown efficacy against bacterial strains like Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) in the micromolar range. acs.org For example, certain derivatives displayed MIC values of 8 to 64 μM against S. aureus and 8 to 64 μM against B. subtilis. acs.org

Furthermore, some benzotriazole derivatives have been investigated for their antiproliferative activities. A series of novel benzotriazole derivatives bearing an imidazol-2-thione moiety exhibited anticancer activity against various cell lines, with some compounds showing IC50 values in the low micromolar range. For example, one of the most potent compounds demonstrated an IC50 of 0.40 µM against the HL-60 human promyelocytic leukemia cell line.

Interactive Data Table: Biological Activities of Related Benzotriazole Derivatives

| Compound Class | Biological Target/Activity | Measurement | Value Range |

| Benzotriazole-based bis-Schiff bases | α-Glucosidase Inhibition | IC50 | 1.10 - 28.30 µM |

| Benzotriazole-based β-amino alcohols | Antibacterial (S. aureus) | MIC | 8 - 64 µM |

| Benzotriazole-based β-amino alcohols | Antibacterial (B. subtilis) | MIC | 8 - 64 µM |

| Imidazol-2-thione substituted benzotriazoles | Antiproliferative (HL-60) | IC50 | 0.40 µM (most potent) |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For benzotriazole derivatives, SAR studies have provided general insights, although specific and detailed analyses for 6-Amino-1-methyl-1H-benzotriazole are not well-documented.

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological potency and selectivity of benzotriazole derivatives are significantly influenced by the nature and position of substituents on the benzotriazole core.

In a study of benzotriazole-based bis-Schiff bases as α-glucosidase inhibitors, the number, position, and nature of substituents on the aryl parts of the molecules were found to greatly affect their inhibitory potentials. This highlights the importance of the peripheral chemical space in modulating the interaction with the enzyme's active site.

For antimicrobial benzotriazole-based β-amino alcohols, the specific substitutions on the benzotriazole ring and the amino alcohol side chain are critical for their activity against different bacterial strains. acs.org However, a systematic SAR analysis detailing the impact of the 6-amino and 1-methyl groups of the target compound is not available.

General observations from broader studies on benzotriazoles suggest that electron-withdrawing or electron-donating groups at different positions can significantly alter the electronic properties of the ring system, thereby influencing binding affinities to biological targets. nih.gov The amino group at the 6-position in the target compound is an electron-donating group, which would increase the electron density of the aromatic system, potentially affecting its interaction with target proteins. The methyl group at the N-1 position introduces steric bulk and lipophilicity, which can also play a role in target binding and selectivity.

Bioisosteric Replacements in Drug Design

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a common practice in drug design to optimize potency, selectivity, and pharmacokinetic properties. nih.gov Common bioisosteric replacements for amide bonds include heterocycles like triazoles.

While the concept of bioisosteric replacement is well-established, specific examples applied to 6-Amino-1-methyl-1H-benzotriazole are not found in the reviewed literature. In broader contexts, the benzotriazole ring itself can be considered a bioisostere of other heterocyclic systems. nih.gov For instance, the replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides was shown to enhance anti-leukemic activity. nih.gov This suggests that similar strategies could potentially be applied to the benzotriazole core of the target compound to modulate its biological profile. The amino group at the 6-position could also be a candidate for bioisosteric replacement with groups like a hydroxyl or a thiol, which have similar hydrogen bonding capabilities but different electronic and steric properties. u-tokyo.ac.jp

Rational Design of Bioactive Derivatives

Rational drug design involves the strategic design of new molecules based on the understanding of a biological target's structure and mechanism. nih.gov This approach aims to create compounds with improved affinity, selectivity, and efficacy.

The rational design of derivatives specifically from the 6-Amino-1-methyl-1H-benzotriazole scaffold is not extensively reported. However, general principles of rational design applied to other heterocyclic compounds, including benzimidazoles and other benzotriazoles, can provide a roadmap for future research. nih.govnih.gov

For example, the design of benzimidazole-based kinase inhibitors often involves creating structures that can interact with the hinge region of the kinase active site through hydrogen bonding, while other parts of the molecule are designed to occupy specific hydrophobic pockets to enhance potency and selectivity. nih.gov Similarly, the amino group of 6-Amino-1-methyl-1H-benzotriazole could potentially serve as a key hydrogen bond donor for interacting with a target protein. The rest of the molecule could then be systematically modified to optimize interactions with the surrounding amino acid residues of a binding site.

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools in rational drug design that can predict the binding modes and affinities of new derivatives, guiding the synthetic efforts towards more promising candidates.

Applications in Materials Science with Mechanistic Emphasis

Corrosion Inhibition Mechanisms

While 6-Amino-1-methyl-1H-benzotriazole is recognized for its role as a corrosion inhibitor, detailed mechanistic studies specifically for this compound are not extensively available in peer-reviewed literature. However, the fundamental mechanisms are well-understood from extensive research on its parent compounds, benzotriazole (B28993) (BTA) and tolyltriazole (B104456) (TTA), and are considered analogous. The inhibition process is primarily based on the molecule's ability to form a protective barrier on metal surfaces.

The most prominent mechanism of corrosion inhibition by benzotriazole derivatives is the spontaneous formation of a durable, passive, and chemisorbed film on the surface of metals, particularly copper and its alloys. This film acts as a physical barrier, isolating the metal from the corrosive environment.

The process begins with the adsorption of the 6-Amino-1-methyl-1H-benzotriazole molecule onto the metal surface. The lone pair electrons on the nitrogen atoms of the triazole ring are crucial for this interaction. On a copper surface, the molecule displaces loosely bound water molecules and forms coordinate bonds with copper ions. It is widely accepted that two nitrogen atoms from the triazole ring bond with a surface copper atom, forming a stable five-membered chelate ring.

This initial adsorption leads to the formation of a complex, polymeric film, often described as a [Cu(I)-BTA]n complex. This film is typically only a few nanometers thick yet is remarkably effective at preventing oxidation. The benzotriazole molecules orient themselves nearly perpendicular to the surface, creating a dense, non-porous layer. The presence of the methyl group on the benzene (B151609) ring, as in 6-Amino-1-methyl-1H-benzotriazole, is known to enhance the hydrophobicity and thickness of the protective film compared to the unsubstituted BTA, thereby improving its protective efficiency.

Table 1: Characteristics of Protective Films Formed by Benzotriazole Derivatives on Copper (Data based on analogous, well-studied benzotriazole compounds)

| Property | Description | Significance in Corrosion Inhibition |

|---|---|---|

| Film Composition | Polymeric complex, e.g., [Cu(I)-Tolyltriazole]n | Forms a stable, insoluble protective barrier. |

| Film Thickness | Typically 2-10 nanometers | Provides a physical barrier against corrosive agents. |

| Bonding | Chemisorption via N-Cu coordinate bonds | Strong surface adhesion ensures film durability. |

| Orientation | Molecules oriented perpendicular to the surface | Creates a dense, less permeable film structure. |

Beyond surface film formation, 6-Amino-1-methyl-1H-benzotriazole can also inhibit corrosion by chelating and forming stable complexes with metal ions that may be dissolved in a surrounding aqueous solution. Chelation is the process where the molecule, acting as a ligand, uses multiple donor atoms (in this case, the triazole nitrogens) to bind to a single central metal ion.

By forming soluble or insoluble complexes with metal ions like Cu²⁺ in the bulk solution, the inhibitor effectively reduces the concentration of these ions available to participate in the electrochemical corrosion process. This sequestration of metal ions disrupts the cathodic and/or anodic reactions that drive corrosion. The amino group (-NH₂) on the benzotriazole ring can further influence this complexing ability by altering the electron density of the molecule and potentially participating in hydrogen bonding within the complex structure.

UV Stabilization Mechanisms in Polymers

6-Amino-1-methyl-1H-benzotriazole belongs to the benzotriazole class of compounds, which are renowned as effective ultraviolet (UV) stabilizers for a wide range of polymeric materials. They protect polymers from the damaging effects of UV radiation, which can otherwise lead to discoloration, embrittlement, and loss of mechanical properties.

The primary mechanism of UV stabilization by benzotriazole-type compounds is their ability to strongly absorb harmful UV radiation in the 290-400 nm range. After absorbing a UV photon, the molecule is promoted to a high-energy excited state.

The key to its function is a highly efficient, non-destructive pathway for dissipating this absorbed energy. This occurs through a process called Excited State Intramolecular Proton Transfer (ESIPT). In the ground state, the molecule has a phenolic-like proton on one of the triazole nitrogens held by an intramolecular hydrogen bond to another nitrogen atom. Upon UV excitation, this proton rapidly transfers to the other nitrogen atom, forming a transient keto-type tautomer. This tautomer is energetically unstable and quickly reverts to the original phenolic form, releasing the absorbed energy as harmless, low-energy heat to the polymer matrix. This entire cycle occurs within picoseconds, allowing a single molecule to dissipate the energy of thousands of photons during its lifetime without undergoing any permanent chemical change.

Polymers degrade under UV exposure through the formation of highly reactive free radicals. The energy from UV photons can break the chemical bonds within the polymer chains, initiating a chain reaction of degradation.

By absorbing the UV radiation and converting it into heat, 6-Amino-1-methyl-1H-benzotriazole functions as a preferential absorber. It effectively "screens" the polymer from the radiation, preventing the initial bond-breaking step (photolysis) and the subsequent formation of free radicals. The amino and methyl substituents on the benzotriazole ring act as auxochromes, which can modify the UV absorption profile of the molecule, potentially broadening its protective range or shifting it to match the sensitivity of a specific polymer.

Table 2: UV Stabilization Mechanism of Benzotriazole-Class Stabilizers

| Step | Process | Outcome |

|---|---|---|

| 1. Absorption | Molecule absorbs a high-energy UV photon. | Promotion to an electronic excited state. |

| 2. ESIPT | Ultrafast intramolecular proton transfer. | Formation of an unstable, high-energy tautomer. |

| 3. De-excitation | Non-radiative decay back to the ground state. | Energy is released as harmless heat. |

| 4. Regeneration | Molecule returns to its original chemical form. | Ready to absorb another UV photon. |

Energetic Materials Research

There is no significant evidence in the available scientific literature to suggest that 6-Amino-1-methyl-1H-benzotriazole is used or investigated as an energetic material. The field of high-energy materials focuses on compounds that can decompose rapidly to produce a large volume of hot gas.

Research into benzotriazole derivatives for energetic applications typically involves the introduction of specific functional groups, known as explosophores, such as nitro (-NO₂) and azido (B1232118) (-N₃) groups. evitachem.com These groups impart a high positive heat of formation and a favorable oxygen balance to the molecule, which are critical properties for explosives. The combination of an amino (-NH₂) group, which is an electron-donating group, and a methyl (-CH₃) group on the benzotriazole core does not provide the necessary attributes for a high-energy material. Therefore, 6-Amino-1-methyl-1H-benzotriazole is not a focus of energetic materials research.

Structure-Performance Relationships of Nitrogen-Rich Benzotriazole Derivatives

The inherent stability of the benzotriazole ring, combined with a high nitrogen content, makes its derivatives attractive candidates for the development of energetic materials. Research has demonstrated a clear relationship between the molecular structure of these compounds and their performance characteristics, such as thermal stability and detonation velocity.

The introduction of specific functional groups is a key strategy for enhancing energetic properties. Nitro groups (-NO₂) are powerful explosophores that increase the energy output and density of the compound. Amino groups (-NH₂) can enhance thermal stability and sensitivity properties through the formation of intra- and intermolecular hydrogen bonds, which contribute to a more stable crystal packing. Azido groups (-N₃) are also utilized to significantly increase the nitrogen content and heat of formation.

For instance, the substitution of amino, azido, and nitro groups onto the 1H-benzotriazole core has yielded derivatives with performance comparable to that of trinitrotoluene (TNT). uni-ulm.de The development of compounds based on a triazole–tetrazole system has led to materials with exceptional detonation performance and stability, with one derivative exhibiting an onset decomposition temperature of 302 °C and a detonation velocity of 9341 m s⁻¹, surpassing the performance of HMX (High-Melting Explosive). researchgate.net The planarity of the molecular structure, facilitated by groups like the amino group, promotes the formation of extensive hydrogen bond networks and large conjugated systems, which are crucial for enhancing stability. researchgate.net

The following interactive table summarizes the performance of various nitrogen-rich heterocyclic energetic compounds, illustrating the impact of structural modifications.

| Compound/Derivative | Key Structural Features | Detonation Velocity (Dᵥ) (m/s) | Thermal Decomposition (Tₑ) (°C) | Key Finding |

| 3-amino-5,7-dinitrobenzo[e] uni-ulm.dersc.orgresearchgate.nettriazine 1-oxide | Benzotriazine core, dinitro, amino, N-oxide groups | 8050 | 290 | Face-to-face crystal stacking contributes to good detonation velocity and high thermal stability. rsc.org |

| 1-phenyl-5,7-dinitrobenzotriazole | Phenyl substitution at N1, dinitro groups on the benzene ring | Not specified | Not specified | Unexpectedly formed from nitration of diphenylamines; demonstrates the synthetic accessibility of benzotriazoles. researchgate.net |

| 4,8-dinitro-12H- rsc.orgresearchgate.netresearchgate.net-oxadiazolo[3,4-e] rsc.orgresearchgate.netresearchgate.netoxadiazolo[3',4':4,5]benzotriazolo[1,2-a]benzotriazol-13-ium inner salt 1,11-dioxide | Fused furoxan and benzotriazole rings, dinitro substitution | Not specified | 274 | The fused heterocyclic system provides high thermal stability and insensitivity to impact. researchgate.net |

| Hydrazinium salt of 3-azido-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine | Triazole, tetrazole, and azido groups; salt formation | 9089 | Not specified | Combination of nitrogen-rich heterocycles and salt formation leads to performance on par with HMX. mdpi.com |

Environmental Chemistry Applications (Mechanistic Basis)

The nitrogen atoms within the triazole ring of benzotriazole derivatives, along with appended functional groups like amino and carboxyl moieties, act as effective coordination sites for metal ions. This chelating ability is harnessed for environmental applications, particularly in the treatment of wastewater containing heavy metals and other pollutants.

Adsorption and Chelation of Heavy Metals and Organic Pollutants in Wastewater Treatment

Benzotriazole derivatives can be immobilized on solid supports to create functional materials for removing contaminants from water. The mechanism of removal is primarily based on adsorption and chelation. The lone pair electrons on the nitrogen atoms of the triazole ring and other functional groups can form coordinate bonds with heavy metal ions, effectively sequestering them from the solution. researchgate.netmdpi.com

Studies have shown that benzotriazole-functionalized materials can remove a variety of pollutants. For example, a composite material made from water hyacinth biochar and a layered double hydroxide (B78521) was effective in adsorbing both benzotriazole itself and lead (Pb²⁺) from aqueous solutions, with adsorption capacities of 248.44 mg·g⁻¹ and 227.13 mg·g⁻¹, respectively. researchgate.net The porous structure and functional groups of such composites facilitate the capture of pollutants. researchgate.net Similarly, a benzotriazole-functionalized polydimethylsiloxane (B3030410) was developed to enhance the corrosion resistance of coatings, a property derived from the passivation and chelating ability of the benzotriazole moiety. nih.gov

Role in Removal of Specific Contaminants (e.g., U(VI))

A significant environmental application of benzotriazole derivatives is the removal of radionuclides, such as Uranium(VI), from acidic waste streams. Research has demonstrated that impregnating granular activated carbon (GAC) with benzotriazole derivatives creates a highly effective sorbent for U(VI) and its daughter products like Eu(III) and Ce(III). rsc.org

The mechanism relies on the complexing action of the benzotriazole derivatives, which bind the metal ions while maintaining a strong affinity for the GAC support. rsc.org In a comparative study, oxidized GAC saturated with carboxy-benzotriazole (CBT) showed the highest removal efficiency, achieving maximum elimination for U(VI) at 260 bed volumes in flow-through column tests. rsc.org The carboxyl group enhances the metal-binding capability. In contrast, methyl-benzotriazole (MeBT) was found to desorb from the GAC under acidic conditions, indicating that the nature of the functional group is critical to the performance of the sorbent. rsc.org The efficiency of metal removal by these functionalized carbons is also related to the valence and ionic radius of the metal contaminants. rsc.org

Dielectric Materials Research

Recent research has uncovered the potential of benzotriazole-based coordination polymers in the field of dielectric materials. These materials are crucial for the fabrication of electronic components like capacitors and for the insulation layers in microelectronics. A low dielectric constant (low-k) is particularly desirable to reduce signal delay and power consumption in integrated circuits.

Synthesis and Characterization of Low-k Materials from Coordination Polymers

Coordination polymers based on 1H-benzotriazole and 3d-transition metals (e.g., Mn, Co, Zn) have been successfully synthesized using methods like liquid-assisted grinding and thermal reactions. rsc.orgresearchgate.net These methods yield a variety of structures, including one-dimensional (1D) polymers and discrete monomeric complexes. rsc.org

For example, the mechanochemical reaction of MnCl₂ with 1H-benzotriazole (BtzH) produces a 1D polymer with the formula ¹∞[MnCl₂(BtzH)₂]. rsc.org Similarly, reacting ZnCl₂ with BtzH can yield the monomeric complex [ZnCl₂(BtzH)₂]·BtzH. rsc.org The characterization of these materials using single-crystal X-ray diffraction and thermal analysis is essential to understand their structure and stability, which in turn dictates their dielectric properties. rsc.org

Influence of Structure on Dielectric Properties

The structure of the benzotriazole-based material has a profound influence on its dielectric properties. A study of various 3d-transition metal complexes and coordination polymers revealed that the conversion from a monomeric complex to a rigid, chain-like coordination polymer can deliberately influence the dielectric constant. researchgate.net

Intriguingly, certain benzotriazole-based coordination polymers exhibit remarkably low dielectric constants and low loss factors, identifying them as potential low-k materials. rsc.orgresearchgate.net Specifically, the 1D polymer ¹∞[MnCl₂(BtzH)₂] and the zinc complex [ZnCl₂(BtzH)₂]·BtzH show low dielectric constants up to 50 °C. rsc.org In contrast, some monomeric complexes can exhibit high-k properties. researchgate.net This demonstrates that by controlling the synthesis to favor the formation of rigid, extended polymer chains with strong intermolecular interactions, it is possible to produce materials with low permittivity suitable for advanced electronic applications. researchgate.net

Advanced Analytical Methodologies for 6 Amino 1 Methyl 1h Benzotriazole Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods provide fundamental insights into the molecular structure and electronic properties of 6-Amino-1-methyl-1H-benzotriazole.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 6-Amino-1-methyl-1H-benzotriazole. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of atoms within the molecule can be obtained.

¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments. For benzotriazole (B28993) derivatives, the chemical shifts of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring. The methyl group protons attached to the nitrogen atom will exhibit a characteristic singlet peak. The protons of the amino group will also show a distinct signal, the chemical shift of which can be influenced by the solvent and concentration.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in 6-Amino-1-methyl-1H-benzotriazole will give a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization states. The chemical shifts of the aromatic carbons are sensitive to the substituents, aiding in the definitive assignment of the isomer.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can offer direct information about the electronic environment of the nitrogen atoms in the triazole ring and the amino group. This can be particularly useful for studying tautomerism and hydrogen bonding interactions. Two-dimensional NMR techniques, such as ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation), can be employed to resolve ambiguities in tautomeric forms by identifying proton-nitrogen correlations.

Discrepancies in NMR data can sometimes arise due to tautomerism or solvent effects. Comparing spectra recorded in different solvents, such as DMSO-d₆ and CDCl₃, can help identify and understand these solvent-induced shifts. researchgate.net

Table 1: Representative NMR Data for Benzotriazole Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |

|---|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.0 | Doublet, Triplet, Multiplet | Dependent on substitution pattern. |

| ¹H (N-CH₃) | ~ 4.0 | Singlet | Characteristic of the N-methyl group. |

| ¹H (NH₂) | Variable | Broad Singlet | Chemical shift is solvent and concentration dependent. |

| ¹³C (Aromatic) | 110 - 150 | Singlet | Chemical shifts are influenced by substituents. |

Note: The exact chemical shifts for 6-Amino-1-methyl-1H-benzotriazole would require experimental determination.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in 6-Amino-1-methyl-1H-benzotriazole.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For 6-Amino-1-methyl-1H-benzotriazole, key characteristic peaks would include:

N-H stretching vibrations of the amino group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the aromatic ring and the methyl group, observed around 2850-3100 cm⁻¹.

C=C stretching vibrations within the aromatic ring, usually found in the 1450-1600 cm⁻¹ region.

N=N stretching of the triazole ring, which can be observed in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While some vibrations may be weak or absent in the IR spectrum, they can be strong in the Raman spectrum, and vice versa. This is particularly useful for observing the symmetric vibrations of the benzotriazole ring system.

Validation of the synthesis of benzotriazole derivatives often includes IR spectroscopy to confirm the presence of expected functional groups.

Mass Spectrometry (e.g., LC-QTOF-MS/MS) for Metabolite Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC), it becomes a powerful tool for separating and identifying compounds in complex mixtures, such as in metabolite analysis.

LC-QTOF-MS/MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry): This advanced technique combines the separation power of LC with the high resolution and accuracy of a QTOF mass analyzer. In the context of 6-Amino-1-methyl-1H-benzotriazole, LC-MS can be used to:

Confirm the molecular weight of the parent compound with high precision.

Identify and characterize metabolites formed in biological systems. For instance, studies on related benzotriazoles have shown that metabolism can involve hydroxylation. nih.gov

Fragment the parent ion (MS/MS) to obtain structural information about different parts of the molecule, which is crucial for the unambiguous identification of metabolites.

For example, in the analysis of related benzotriazoles, LC-ESI-ITFT (Liquid Chromatography-Electrospray Ionization-Ion Trap Fourier Transform) has been used to obtain high-resolution mass spectra. massbank.eu

UV-Vis Spectroscopy for Photophysical Properties and Solvatochromism

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions.

Photophysical Properties: The UV-Vis absorption spectrum of 6-Amino-1-methyl-1H-benzotriazole will show characteristic absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic and triazole ring systems. The position and intensity of these bands are fundamental to understanding the compound's photophysical behavior. For the parent 1H-Benzotriazole, UV absorption data is available in the Sadtler Research Laboratories Spectral Collection. nih.govnist.govnist.gov

Solvatochromism: The study of how the solvent polarity affects the UV-Vis absorption spectrum is known as solvatochromism. Changes in the position of the absorption maxima (λmax) with varying solvent polarity can provide insights into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states of the molecule.

Chromatographic Separation Methods

Chromatographic techniques are essential for the purification and purity assessment of 6-Amino-1-methyl-1H-benzotriazole.

Liquid Chromatography (LC) for Compound Purity and Separation